Halogen Safety Profile: FP802 2HCl Eliminates the Bromide-Associated Toxicity Risk Inherent to the Prototype Inhibitor C8
FP802 was rationally designed as a phenyl chloride-containing derivative of the prototype TI inhibitor compound 8 (C8), specifically to replace the phenyl bromide moiety of C8. The bromide present in C8 carries a risk of liberating toxic bromide ions or methyl bromide upon metabolic degradation, which raises concerns for long-term in vivo applicability [1]. Radioligand binding assays against 30 common off-targets confirmed that FP802 has no significant interaction with any target tested, demonstrating a clean safety pharmacology profile distinct from C8 [1]. In the SOD1G93A ALS mouse model, chronic FP802 treatment at 40 mg/kg/day showed no adverse effects on liver, kidney, or heart function as assessed by serum parameter panels and blood cell counts [1].
| Evidence Dimension | Halogen identity and associated toxicological risk |
|---|---|
| Target Compound Data | Phenyl chloride substitution (C₁₁H₁₇ClN₂·2HCl); no bromide liberation risk; clean safety profile across 30 targets and organ function panels |
| Comparator Or Baseline | Compound 8 (C8): phenyl bromide substitution (C₁₁H₁₇BrN₂·2HCl); potential for bromide/methyl bromide release upon breakdown |
| Quantified Difference | Categorical: chloride vs. bromide substitution eliminates a toxicological liability class. FP802 shows no significant binding to any of 30 screened off-targets. |
| Conditions | Radioligand binding panel (30 targets), serum chemistry, and blood cell counts in chronic in vivo dosing in SOD1G93A mice (40 mg/kg/day) |
Why This Matters
For procurement decisions involving chronic in vivo neurodegeneration studies, the chloride-based FP802 provides a substantially safer long-term dosing profile, avoiding the bromide toxicity risk that limits C8 to acute experimental paradigms.
- [1] Yan J, et al. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS. Cell Rep Med. 2024;5(2):101413. View Source
